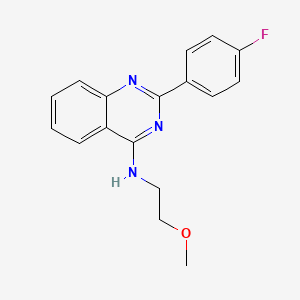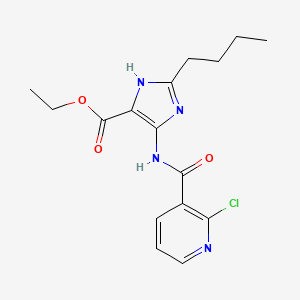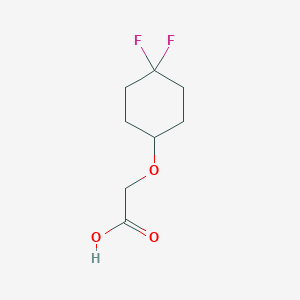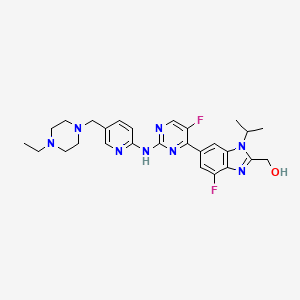![molecular formula C14H20N2O4 B2447236 3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid CAS No. 1181656-00-7](/img/structure/B2447236.png)
3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid” is a complex organic molecule. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Enantioselective Synthesis : This compound is involved in the enantioselective synthesis of neuroexcitant analogs like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of AMPA. The process achieves high enantiomeric purity and yield, highlighting its importance in creating specific enantiomers for neuroexcitants (Pajouhesh et al., 2000).
Building Blocks for Enantiomerically Pure Compounds : It serves as a precursor in the preparation of electrophilic building blocks, facilitating the synthesis of enantiomerically pure compounds. This application is crucial in the production of chiral derivatives of pyruvic acid and other organic compounds (Zimmermann & Seebach, 1987).
Preparation of Organometallic Analogues : The compound is utilized in the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives. These are important in medicinal organometallic chemistry, particularly in the development of isosteric substitutes for organic drug candidates (Patra, Merz, & Metzler‐Nolte, 2012).
Synthesis of Highly Lipophilic Amino Acids : This compound is key in synthesizing N-Boc-protected amino acids with high lipophilicity and enantiomeric purity. These amino acids, due to their conformational rigidity and lipophilic nature, have significant potential in peptide-based drug discovery (Medina et al., 2000).
Antimicrobial Activity : Derivatives of this compound, synthesized from 2,5-disubstituted-1,3,4-thiadiazole, have shown strong activities against various microorganisms. This highlights its potential use in developing new antimicrobial agents (Pund et al., 2020).
Fluorescent Amino Acid Derivatives : The compound is used in synthesizing fluorescent amino acid derivatives, which are valuable in peptide studies due to their high fluorescence quantum yield. These derivatives serve as sensitive analytical probes, especially in analyzing peptide conformations (Szymańska, Wegner, & Łankiewicz, 2003).
Zukünftige Richtungen
The compound could potentially be useful for the development of PROTAC degraders for targeted protein degradation or other bifunctional molecules in chemical biology . Incorporation of rigidity into the linker region may impact the 3D orientation of the molecules and thus ternary complex formation as well as optimization of drug-like properties .
Wirkmechanismus
Target of Action
Similar compounds have been used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
It is known that tert-butyloxycarbonyl (boc) protected amino acids, such as this compound, can be used in peptide synthesis . The Boc group serves as a protective group for the amino group during synthesis, preventing unwanted side reactions .
Biochemical Pathways
Given its potential use in peptide synthesis, it may play a role in the formation of peptide bonds and thus influence protein synthesis pathways .
Result of Action
As a potential participant in peptide synthesis, it may contribute to the formation of specific peptide sequences, influencing protein structure and function .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its availability and reactivity. It has been reported that Boc-protected amino acid ionic liquids, which are similar to this compound, are miscible in certain solvents and partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These solubility characteristics can influence where and how the compound acts in a biological system.
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(pyridin-3-ylmethyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16(8-6-12(17)18)10-11-5-4-7-15-9-11/h4-5,7,9H,6,8,10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBURXQKKHZJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

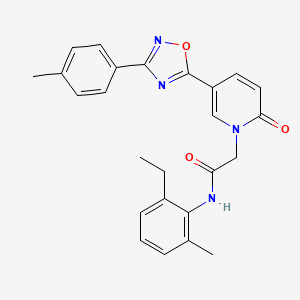
![[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2447154.png)
![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]imidazole](/img/structure/B2447155.png)
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2447157.png)
![1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2447159.png)
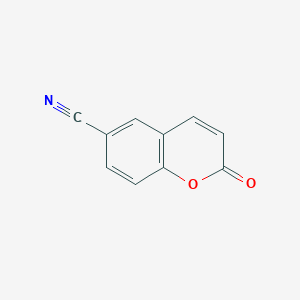
![5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2447161.png)
![N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2447162.png)
![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447163.png)
![9-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]purine](/img/structure/B2447165.png)
